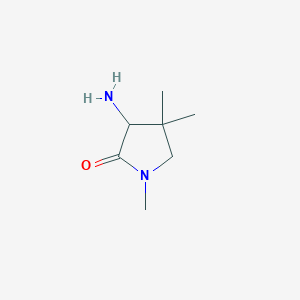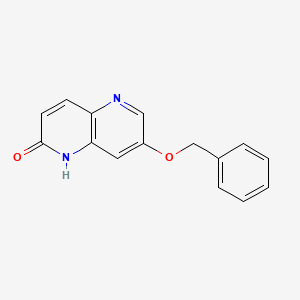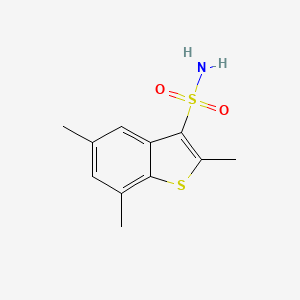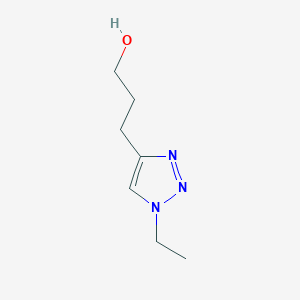![molecular formula C13H8ClN B13072769 10-Chlorobenzo[g]quinoline CAS No. 3645-26-9](/img/structure/B13072769.png)
10-Chlorobenzo[g]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Chlorobenzo[g]quinoline is a heterocyclic aromatic compound that contains a quinoline ring system with a chlorine atom substituted at the 10th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-Chlorobenzo[g]quinoline typically involves the halogenation of 1,2,3,4-tetrahydro-4-oxobenzo[g]quinoline with elementary chloride. This reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atom at the 10th position . Another method involves the coupling of 10-halobenzo[g]quinolines with ortho-substituted aryl boronic acids using palladium acetate and triphenylphosphine as the catalytic system .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
10-Chlorobenzo[g]quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The quinoline ring system can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura cross-coupling reaction, to form aryl-aryl bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling: Palladium-based catalysts and aryl boronic acids are used in coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring system.
Wissenschaftliche Forschungsanwendungen
10-Chlorobenzo[g]quinoline has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, including anticancer and antimicrobial drugs.
Materials Science: The compound is used in the synthesis of organic semiconductors and light-emitting materials.
Biological Research: It is employed in the study of biological pathways and molecular interactions due to its ability to interact with various biomolecules.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of 10-Chlorobenzo[g]quinoline involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it can induce apoptosis in cancer cells by disrupting cell migration and inhibiting angiogenesis . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
Vergleich Mit ähnlichen Verbindungen
10-Chlorobenzo[g]quinoline can be compared with other similar compounds, such as:
10-Chlorobenzo[h]quinoline: Similar structure but with different substitution patterns and potentially different biological activities.
Benzo[f]quinoline Derivatives: These compounds have different ring fusion patterns and may exhibit distinct chemical and biological properties.
Quinoline Derivatives: Compounds like chloroquine and quinine, which are well-known for their antimalarial properties, share the quinoline core structure but have different substituents and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
3645-26-9 |
|---|---|
Molekularformel |
C13H8ClN |
Molekulargewicht |
213.66 g/mol |
IUPAC-Name |
10-chlorobenzo[g]quinoline |
InChI |
InChI=1S/C13H8ClN/c14-12-11-6-2-1-4-9(11)8-10-5-3-7-15-13(10)12/h1-8H |
InChI-Schlüssel |
UQJOOEPGSRMVJJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C=CC=NC3=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ditert-butyl (1S,8S)-3,4,6,10-tetrazatricyclo[6.3.0.02,6]undeca-2,4-diene-5,10-dicarboxylate](/img/structure/B13072690.png)

![3-Methyl-2-oxa-4-azaspiro[5.5]undecane](/img/structure/B13072702.png)



![2-[(3-Chlorophenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13072729.png)



![1-Oxospiro[4.5]decane-2-carbaldehyde](/img/structure/B13072776.png)


